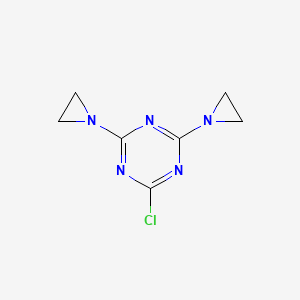

1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-

Description

Historical Context of Triazine Chemistry and Aziridine (B145994) Functionalization

The chemistry of 1,3,5-triazines, also known as s-triazines, has a rich history dating back to the early 20th century. However, it was in the 1950s that triazine chemistry gained significant momentum with the discovery of the herbicidal properties of certain derivatives by J.R. Geigy Ltd. researchgate.net. This discovery spurred extensive research into the synthesis and reactivity of the triazine core.

A pivotal advancement in triazine chemistry was the utilization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as a versatile precursor. researchgate.netwikipedia.org Researchers discovered that the three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by temperature. This stepwise substitution allows for the sequential and controlled introduction of different functional groups onto the triazine scaffold, enabling the synthesis of a vast array of mono-, di-, and tri-substituted triazine derivatives. nih.gov

The functionalization of triazines with aziridinyl groups represented a significant step towards creating molecules with unique biological and material properties. Aziridines, three-membered heterocyclic amines, are known for their high ring strain and susceptibility to ring-opening reactions, making them effective alkylating agents and crosslinkers. The incorporation of aziridinyl moieties onto the triazine ring created a new class of compounds with potential applications beyond agriculture, particularly in the fields of medicine and polymer science.

Strategic Position of 1,3,5-Triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro- as a Unique Chemical Building Block

The strategic importance of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- lies in its distinct trifunctional nature, which allows for a dual-mode of reactivity. The molecule possesses two aziridinyl groups and one reactive chlorine atom, making it a bifunctional crosslinking agent with a site for further chemical modification.

The aziridinyl groups can undergo ring-opening reactions, initiated by acid catalysis or heat, to form covalent bonds with nucleophilic groups such as amines, carboxyls, and thiols. This property makes the compound an effective crosslinker for various polymer systems, enhancing their mechanical strength, thermal stability, and chemical resistance.

Simultaneously, the remaining chlorine atom on the triazine ring serves as a versatile handle for further functionalization. researchgate.net This allows for the introduction of other chemical moieties to tailor the properties of the final product. For instance, a fluorescent dye, a targeting ligand, or another reactive group could be attached at this position, leading to the creation of multifunctional materials and conjugates. This "plug-and-play" characteristic makes 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- a highly valuable intermediate in the design of complex molecular architectures.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₈ClN₅ |

| Molecular Weight | 197.62 g/mol lookchem.com |

| Boiling Point | 411.6 °C at 760 mmHg lookchem.com |

| Density | 1.658 g/cm³ lookchem.com |

| Flash Point | 202.7 °C lookchem.com |

Overview of Key Research Domains in 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- Chemistry and Applications

The unique structural features of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- have led to its investigation in several key research areas:

Polymer and Materials Science: As a bifunctional crosslinking agent, this compound is explored for its ability to modify the properties of various polymers. The aziridinyl groups can react with functional groups on polymer chains to form a crosslinked network, thereby improving the material's durability, adhesion, and thermal resistance. Its application is being investigated in coatings, adhesives, and high-performance composites. The additional chlorine atom allows for the potential to graft these materials onto other surfaces or to introduce other functionalities.

Anticancer Research: Aziridinyl-containing compounds have a long history in cancer chemotherapy due to their ability to alkylate DNA, leading to cytotoxicity in rapidly dividing cancer cells. nih.gov Triazine derivatives bearing aziridinyl or related nitrogen mustard groups have been synthesized and evaluated for their antiproliferative activities. nih.govmdpi.comnih.govnih.gov The presence of two aziridinyl groups in 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- makes it a candidate for investigation as a potential cytotoxic agent. The chlorine atom offers a site for attaching targeting moieties to potentially improve selectivity towards cancer cells.

Organic Synthesis and Medicinal Chemistry: The tri-substituted triazine serves as a versatile scaffold in the synthesis of more complex molecules. The differential reactivity of the aziridinyl groups and the chlorine atom allows for orthogonal chemical modifications, enabling the construction of libraries of compounds for drug discovery and other applications.

The table below presents a summary of the cytotoxic activity of some related triazine derivatives against different cancer cell lines, illustrating the potential of this class of compounds in anticancer research.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| 1,3,5-Triazine with dipeptide and 2-chloroethylamine | DLD-1 (Colon) | 13.71 |

| 1,3,5-Triazine with dipeptide and 2-chloroethylamine | HT-29 (Colon) | 17.78 |

| Trisubstituted 1,3,5-triazine | LBC3 (Glioblastoma) | 46 |

| Trisubstituted 1,3,5-triazine | LN-18 (Glioblastoma) | 50 |

| Trisubstituted 1,3,5-triazine | LN-229 (Glioblastoma) | 40 |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | MDA-MB231 (Breast) | Varies |

Data for related compounds, not the specific subject of this article. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c8-5-9-6(12-1-2-12)11-7(10-5)13-3-4-13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRMXYVNVWIWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=NC(=NC(=N2)Cl)N3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996977 | |

| Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75505-74-7 | |

| Record name | s-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075505747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro and Its Derivatization

Established Synthetic Routes to 1,3,5-Triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro-

The established and most practical methods for synthesizing the target compound rely on a stepwise reaction pathway starting from the readily available and inexpensive cyanuric chloride. daneshyari.com This approach takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are successively replaced by other functional groups. nih.govclockss.org

Utilization of Cyanuric Chloride as a Core Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the fundamental building block for the synthesis of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-. daneshyari.comwikipedia.org The triazine ring of cyanuric chloride is highly electron-deficient, which makes the chlorine atoms susceptible to attack by nucleophiles. clockss.org The reactivity of the chlorine atoms is distinct, with the first being highly reactive, and subsequent substitutions requiring more forcing conditions. clockss.org This inherent difference in reactivity is the cornerstone of the selective synthesis of di-substituted triazine derivatives.

Control of Reaction Conditions for Selective Substitution (e.g., Temperature, Stoichiometry)

Precise control over reaction conditions is paramount to achieve the desired di-substitution and prevent the formation of mono- or tri-substituted products. daneshyari.comrsc.orgresearchgate.netnih.govnih.gov The key parameters that are manipulated include temperature and the stoichiometry of the reactants.

The substitution of the chlorine atoms on cyanuric chloride is highly temperature-dependent. daneshyari.comnih.gov The first substitution can typically be achieved at temperatures around 0°C, while the second substitution requires a higher temperature, often in the range of room temperature to 40-60°C. daneshyari.comijpsr.com By carefully controlling the temperature, the reaction can be stopped after the desired degree of substitution has been achieved.

The stoichiometry of the reactants is another critical factor. To synthesize the di-substituted product, a molar ratio of approximately two equivalents of aziridine (B145994) to one equivalent of cyanuric chloride is employed. Using a significant excess of aziridine would favor the formation of the tri-substituted product, while a deficiency would result in a mixture containing a significant amount of the mono-substituted intermediate.

The choice of solvent and base also plays a role in the reaction outcome. Aprotic solvents such as acetone (B3395972) or dichloromethane (B109758) are commonly used. researchgate.netijpsr.comnih.gov The base, often an inorganic carbonate like sodium bicarbonate or a tertiary amine, is essential for scavenging the HCl produced during the reaction. daneshyari.comijpsr.com

Table 1: Key Parameters for the Selective Synthesis of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-

| Parameter | Condition for First Substitution | Condition for Second Substitution |

| Temperature | Typically 0-5°C | Room temperature to 40-60°C |

| Stoichiometry (Aziridine:Cyanuric Chloride) | ~1:1 | ~2:1 |

| Common Solvents | Acetone, Dichloromethane | Acetone, Dichloromethane |

| Common Bases | Sodium Bicarbonate, Tertiary Amines | Sodium Bicarbonate, Tertiary Amines |

Advanced Synthetic Approaches and Process Optimization

While the traditional methods are effective, research continues to explore more advanced and sustainable synthetic strategies for triazine derivatives. These approaches aim to improve efficiency, reduce waste, and enhance the catalytic nature of the reactions.

Catalytic Strategies in Triazine Derivatization

The derivatization of triazines can be facilitated by various catalytic systems. While the reaction of cyanuric chloride with amines is often carried out without a specific catalyst, phase-transfer catalysts can be employed to enhance the reaction rate and yield, particularly in biphasic systems. Furthermore, research into copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, has shown promise for the synthesis of substituted triazines, offering milder reaction conditions and broader substrate scope. nih.gov Although not yet specifically reported for the synthesis of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, the application of such catalytic methods could present a viable route for process optimization. The use of catalysts like copper acetate (B1210297) or nickel acetate has been reported to give high yields (up to 80%) in the synthesis of other 1,3,5-triazine derivatives. google.com

Sustainable and Green Chemistry Principles in 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including triazines. organic-chemistry.org For the synthesis of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, this could involve the use of more environmentally benign solvents, such as water or solvent-free conditions. nih.gov Microwave-assisted synthesis is another green chemistry approach that has been successfully used for the preparation of 2,4-diamino-1,3,5-triazines, often leading to shorter reaction times and reduced solvent usage. researchgate.netrsc.org Sonochemical methods, which utilize ultrasound to promote chemical reactions, also offer a greener alternative, with reactions often proceeding rapidly in water. nih.gov The development of catalyst-free synthetic methods under sustainable conditions is also a key area of interest in green chemistry. rsc.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Established Stepwise Substitution | Well-understood, reliable, uses inexpensive starting materials. | Can generate significant salt waste, requires careful control of conditions. |

| Catalytic Approaches | Potentially milder conditions, higher yields, broader scope. | Catalyst cost and removal can be an issue, may require optimization for specific substrates. |

| Green Chemistry Approaches (Microwave/Ultrasound) | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. | Specialized equipment required, scalability can be a challenge. |

Synthesis of Functionalized Analogs and Derivatives of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-

The chemical scaffold 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- serves as a versatile intermediate for the synthesis of a wide array of functionalized analogs and derivatives. The reactivity of this compound is primarily dictated by two key features: the electrophilic carbon of the C-Cl bond on the triazine ring and the strained aziridinyl moieties. These sites allow for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

Regioselective Functionalization of the Triazine Core

The synthesis of functionalized analogs of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- predominantly involves the nucleophilic substitution of the remaining chlorine atom. The reactivity of the chloro-substituents on the parent compound, cyanuric chloride, decreases with each successive substitution. chim.itresearchgate.net The first substitution is highly exothermic and can be performed at low temperatures (e.g., 0 °C), the second occurs readily at room temperature, while the displacement of the third chlorine atom requires more forcing conditions, such as elevated temperatures. chim.it In the case of 2,4-bis(1-aziridinyl)-6-chloro-1,3,5-triazine, two chlorine atoms have already been replaced by aziridine groups, meaning the final C-Cl bond is less reactive and its substitution typically requires higher temperatures or the use of microwave irradiation to proceed efficiently. chim.it

This stepwise reactivity allows for the controlled and regioselective introduction of a third, different functional group onto the triazine core. researchgate.net A wide variety of nucleophiles can be employed to displace the chloride, leading to trisubstituted, non-symmetrical 1,3,5-triazine derivatives. The choice of nucleophile, solvent, and reaction temperature are critical factors in controlling the outcome of the synthesis. chim.it For example, reactions with amines, alcohols (as alkoxides), and thiols can be used to introduce diverse functionalities. researchgate.netnih.gov

The table below summarizes the regioselective substitution of the chlorine atom with various nucleophiles.

| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Structure (Generic) | Reference |

| Primary/Secondary Amine (R₂NH) | Heat, Base (e.g., DIPEA) | 2,4-bis(1-aziridinyl)-6-(dialkylamino)-1,3,5-triazine | chim.it |

| Aniline (ArNH₂) | Pd(PPh₃)₄, Base | 2,4-bis(1-aziridinyl)-6-(arylamino)-1,3,5-triazine | nih.gov |

| Alcohol (ROH) | Strong Base (e.g., NaH) to form alkoxide, Heat | 2,4-bis(1-aziridinyl)-6-(alkoxy)-1,3,5-triazine | nih.gov |

| Hydrazine (N₂H₄) | Ethanol, Reflux | 2,4-bis(1-aziridinyl)-6-hydrazinyl-1,3,5-triazine | mdpi.com |

| Benzimidazole | NaHCO₃, Acetone/Water | 2,4-bis(1-aziridinyl)-6-(benzoimidazol-1-yl)-1,3,5-triazine | mdpi.com |

Modifications and Derivatization of Aziridinyl Moieties

The aziridinyl groups attached to the triazine core are strained, three-membered rings that can undergo ring-opening reactions, providing another avenue for derivatization. nih.govnih.gov These rings are susceptible to attack by various nucleophiles, typically under acidic conditions which activate the ring by protonating the nitrogen atom. This process leads to the formation of 1,2-disubstituted aminoethyl derivatives, effectively functionalizing the side chains of the triazine scaffold.

The regioselectivity of the ring-opening can be influenced by the nature of the substituents on the aziridine ring (if any) and the nucleophile used. rsc.org For the unsubstituted aziridinyl groups in the title compound, nucleophilic attack generally occurs at one of the carbon atoms of the ring, leading to the cleavage of a C-N bond. This reactivity allows for the introduction of a wide range of functional groups, transforming the compact aziridinyl moieties into more complex side chains.

Below is a table of potential derivatizations via aziridine ring-opening.

| Nucleophile | Reaction Conditions | Product Functional Group |

| H₂O | Acid catalysis | 2-Hydroxyethylamino |

| HCl | Anhydrous conditions | 2-Chloroethylamino |

| R-OH | Acid catalysis | 2-(Alkoxy)ethylamino |

| R-NH₂ | Heat | N-(2-Aminoethyl)amino |

| R-SH | Base catalysis | 2-(Alkylthio)ethylamino |

Formation of Poly-functionalized Triazine Scaffolds

The combination of regioselective substitution at the triazine core and the potential for derivatization of the aziridinyl side chains enables the synthesis of highly complex, poly-functionalized triazine scaffolds. A synthetic strategy can be devised to sequentially modify the molecule at different positions. For instance, a third functional group can first be introduced by displacing the chlorine atom, followed by the modification of the aziridine rings.

This hierarchical approach to functionalization is a powerful tool for creating molecules with tailored properties. For example, a triazine core could be functionalized with a polymerizable group, and the aziridine moieties could be opened to introduce cross-linking sites, leading to the formation of functional polymers and hyper-crosslinked porous polymers. nih.govnih.gov The triazine ring serves as a robust central scaffold from which multiple functionalities can be displayed in a well-defined spatial arrangement.

A hypothetical synthetic pathway to a poly-functionalized scaffold is outlined below.

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Nucleophilic substitution of the C-Cl bond with 4-aminobenzoic acid. | 4-((4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid | Introduces a carboxylic acid functionality for further conjugation. |

| 2 | Acid-catalyzed ring-opening of aziridinyl groups with excess ethanol. | 4-((4,6-bis(bis(2-ethoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzoic acid | Converts aziridines to stable, functionalized side chains. |

| 3 | Amide coupling of the carboxylic acid with a reporter molecule (e.g., a fluorophore). | A triazine scaffold with three distinct functional domains. | Creates a complex molecule for specific applications, such as bio-imaging. |

Mechanistic Investigations of 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro Reactivity

Aziridine (B145994) Ring-Opening Reactions with Various Chemical Species

The aziridine rings are three-membered heterocycles characterized by significant ring strain, which makes them susceptible to ring-opening reactions. nih.gov However, non-activated aziridines, particularly those with electron-donating groups on the nitrogen, are relatively stable and require activation to react with most nucleophiles. nih.gov

The fundamental mechanism for the ring-opening of the aziridinyl groups in this triazine derivative involves initial activation by an electrophile. This activation step converts the neutral aziridine into a highly reactive aziridinium (B1262131) ion. nih.gov

The most common method of activation is acid catalysis, where a proton (H⁺) from an acid source protonates the nitrogen atom of the aziridine ring. This protonation creates a positive charge on the nitrogen, significantly increasing the ring strain and making the adjacent carbon atoms highly electrophilic. Lewis acids can also serve as electrophiles, coordinating with the lone pair of electrons on the aziridine nitrogen to induce a similar activation. nih.gov

Once the aziridinium ion is formed, it is readily attacked by a wide range of nucleophiles. The nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and alleviating the ring strain. This process is a classic Sₙ2-type reaction. The regioselectivity of the nucleophilic attack (i.e., which carbon is attacked) is influenced by steric and electronic factors of substituents on the ring, although in the unsubstituted aziridinyl groups of the title compound, the two carbons are equivalent.

Common nucleophiles that participate in this reaction include:

Carboxylic acids: The active hydrogen on the carboxyl group attacks the aziridinium ion, a key reaction in cross-linking applications. polyaziridine.com

Amines, Alcohols, and Thiols: These nucleophiles react to form β-aminoethyl derivatives.

Water: Hydrolytic ring-opening, often catalyzed by acid, yields β-amino alcohols. nih.gov

Halides: Halide ions can act as nucleophiles, leading to the formation of halo-aminoethane structures. nih.gov

The ring-opening of aziridines is a thermodynamically favorable process due to the significant release of angular strain inherent in the three-membered ring structure. nih.gov Kinetically, the reaction rate is highly dependent on several factors, as specific quantitative data for 1,3,5-Triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro- is not extensively documented in the literature. However, the kinetics can be understood from the general principles of aziridine chemistry.

The rate of reaction is primarily dictated by the efficacy of the activation step. In acid-catalyzed reactions, the rate is dependent on the concentration and strength of the acid, as this governs the equilibrium concentration of the reactive aziridinium ion. For instance, as a system containing carboxylic acids and polyfunctional aziridines dries, the pH typically drops, which accelerates the rate of the ring-opening reaction. polyaziridine.com Furthermore, the addition of heat will increase the rate of reaction. polyaziridine.com

The choice of nucleophile also plays a critical kinetic role. Stronger, "softer" nucleophiles generally react faster. The solvent medium has a pronounced effect; polar solvents can stabilize the charged aziridinium ion intermediate and the transition state, thereby accelerating the reaction rate compared to nonpolar solvents. nih.govnih.gov Depending on the nucleophile and reaction conditions, the reaction can be directed toward either a kinetic or a thermodynamic product, which can differ in their regiochemistry if the aziridine ring is substituted. nih.gov

| Factor | Influence on Ring-Opening | Research Finding |

| Catalyst | Acid catalysts (Brønsted or Lewis) are essential for activating the aziridine ring, significantly increasing the reaction rate. | Chiral phosphoric acids have been shown to effectively catalyze the asymmetric hydrolytic ring-opening of aziridines. nih.gov |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | The reaction of aziridines with acid anhydrides is effectively catalyzed by organic bases like TBD, affording β-amino esters in high yields. mdpi.com |

| Solvent Polarity | Polar solvents can stabilize the charged aziridinium intermediate and transition state, accelerating the Sₙ2 attack. | Computational studies show that polar solvents can direct the reaction pathway of haloaziridines. nih.gov |

| Temperature | Higher temperatures increase the reaction rate by providing the necessary activation energy. | In cross-linking applications, adding heat during the drying process increases the rate of reaction between aziridine and carboxylic acid groups. polyaziridine.com |

Reactivity of the Chlorotriazine Moiety

The 1,3,5-triazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of the chlorine atom on the triazine ring is the second major site for chemical modification of the title compound.

The reactivity of chloro-s-triazines is well-established, with the parent compound 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) serving as a foundational model. The substitution of its three chlorine atoms occurs sequentially and is highly dependent on temperature. frontiersin.orgnih.gov

The first chlorine is substituted at low temperatures (around 0°C). nih.gov

The second chlorine requires higher temperatures (typically room temperature). nih.gov

The third and final chlorine requires significantly more forcing conditions, often heating at reflux. mdpi.com

In 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, two positions are already substituted with aziridinyl groups. The aziridine nitrogen acts as an electron-donating group (via resonance of its lone pair), which increases the electron density of the triazine ring. This deactivates the ring towards further nucleophilic attack, making the final chlorine atom considerably less reactive than any of the chlorines on cyanuric chloride. mdpi.comnih.gov Consequently, substitution of this remaining chlorine requires more vigorous conditions, such as elevated temperatures or extended reaction times.

A wide variety of nucleophiles can be used to displace the final chlorine atom, including amines, alcohols (as alkoxides), and thiols (as thiolates), allowing for the synthesis of trisubstituted triazine derivatives.

| Nucleophile Class | Example Nucleophile | Probable Reaction Conditions | Product Type |

| Amines | Primary/Secondary Amines (e.g., Aniline, Piperidine) | Elevated temperature (e.g., >80°C to reflux) in a suitable solvent (e.g., Dioxane, THF). mdpi.commdpi.com | 2,4-bis(1-aziridinyl)-6-amino-1,3,5-triazine |

| Alcohols | Alkoxides (e.g., Sodium Methoxide) | Heating in the corresponding alcohol solvent. | 2,4-bis(1-aziridinyl)-6-alkoxy-1,3,5-triazine |

| Thiols | Thiolates (e.g., Sodium Thiophenoxide) | Heating in a polar aprotic solvent (e.g., DMF, DMSO). | 2,4-bis(1-aziridinyl)-6-thioether-1,3,5-triazine |

| Sulfur Nucleophiles | Bisulfide (HS⁻) / Polysulfides (Sₙ²⁻) | Aqueous solution at elevated temperatures. Polysulfides are significantly more reactive than bisulfide. nih.gov | Sulfur-substituted triazine derivative |

The carbon-chlorine bond on the electron-deficient triazine ring is a suitable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. icmpp.ro This modern synthetic strategy provides access to a wide array of functionalized triazines that are not accessible via traditional SₙAr reactions.

The most common palladium-catalyzed cross-coupling reactions applicable here include the Suzuki, Heck, and Sonogashira reactions. okstate.edursc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorotriazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net Research on the closely related 6-chloro-1,3,5-triazine-2,4-diamine (B21410) has demonstrated successful Suzuki coupling with phenylboronic acid, indicating the feasibility of this transformation. researchgate.netlookchem.com

Sonogashira Coupling: This reaction couples the chlorotriazine with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. okstate.edunih.gov This method introduces an alkynyl substituent onto the triazine core.

Heck Coupling: This reaction involves the coupling of the chlorotriazine with an alkene in the presence of a palladium catalyst and a base to form a vinyl-substituted triazine.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the triazine ring to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): The organic group is transferred from the organometallic reagent (e.g., boron) to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. icmpp.ro

Polymerization and Cross-Linking Mechanisms Initiated by 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-

The bifunctional nature of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, containing two reactive aziridine rings, makes it an effective cross-linking agent for polymeric systems. polyaziridine.com This is particularly true for polymers that possess active hydrogen atoms, such as those with carboxylic acid or amine functionalities.

The cross-linking mechanism is predicated on the acid-catalyzed ring-opening of the aziridine groups as described in section 3.1. In a typical application, the triazine compound is mixed with a polymer resin, such as an acrylic or polyurethane dispersion containing pendent carboxylic acid groups. polyaziridine.com

The mechanism proceeds as follows:

An active hydrogen from a carboxylic acid group on a polymer chain protonates one of the aziridine rings, forming the reactive aziridinium ion.

The carboxylate anion then acts as a nucleophile, attacking a carbon of the aziridinium ion and opening the ring. This forms a stable covalent ester linkage (specifically, a carboxyethyleneamino linkage) between the polymer chain and the triazine cross-linker.

Since the cross-linker molecule possesses a second aziridine ring, this process can be repeated with a different polymer chain.

This dual reaction creates a bridge between two polymer chains, leading to the formation of a three-dimensional, cross-linked network. polyaziridine.com This network structure significantly enhances the physical and chemical properties of the polymer, such as its hardness, chemical resistance, adhesion, and thermal stability. polyaziridine.commdpi.com

| Polymer System | Functional Group | Effect of Cross-Linking | Application Area |

| Acrylic Emulsions | Carboxylic Acid (-COOH) | Increased hardness, water resistance, and adhesion. polyaziridine.com | Coatings, Inks, Adhesives |

| Polyurethane Dispersions | Carboxylic Acid (-COOH) | Enhanced chemical and abrasion resistance, improved mechanical strength. polyaziridine.com | High-performance coatings, textiles |

| Polymers with Amine Groups | Primary/Secondary Amine (-NHR, -NH₂) | Formation of a stable network, increased thermal stability. | Epoxy systems, specialty polymers |

| Carboxylated Rubbers | Carboxylic Acid (-COOH) | Improved tensile strength and modulus. | Adhesives, Binders |

Cationic Polymerization via Aziridinyl Groups

The aziridinyl groups of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- are theoretically susceptible to cationic ring-opening polymerization. rsc.org This type of polymerization is characteristic of strained nitrogen-containing heterocycles. rsc.org The general mechanism would involve the protonation of one of the nitrogen atoms in an aziridine ring by a cationic initiator, leading to the opening of the three-membered ring. The resulting reactive species could then propagate by attacking another aziridinyl group, leading to the formation of a polymer chain.

However, specific studies detailing this process for 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- are not available. Consequently, there is no published data on initiators used, reaction kinetics, or the structure and properties of the resulting polymers.

Cross-Linking of Polymeric Networks (e.g., Hydrogels, Resins)

The bifunctional nature of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, with its two reactive aziridinyl groups, makes it a potential cross-linking agent for polymeric networks such as hydrogels and resins. The aziridine rings can react with nucleophilic functional groups present on polymer chains, such as carboxyl or amino groups, to form stable covalent bonds. nih.govgoogle.com This reaction would lead to the formation of a three-dimensional network structure, characteristic of a cross-linked hydrogel or resin. nih.govresearchgate.net

While the principle of using polyfunctional aziridines for cross-linking is established, specific research demonstrating the use of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- for this purpose, including detailed findings on its efficiency and the properties of the resulting materials, could not be located.

Influence of Reaction Conditions on Network Formation and Morphology

The formation and morphology of a cross-linked polymer network are typically influenced by various reaction conditions, including pH, temperature, concentration of the cross-linker, and the nature of the solvent. For instance, the pH of the reaction medium can affect the reactivity of both the aziridinyl groups and the functional groups on the polymer to be cross-linked. Temperature generally influences the rate of the cross-linking reaction. The concentration of the cross-linking agent directly impacts the cross-linking density, which in turn determines the mechanical properties and swelling behavior of the resulting hydrogel or resin.

Unfortunately, there are no available studies that specifically investigate how these conditions affect network formation and morphology when using 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- as the cross-linking agent. Therefore, no data tables or detailed research findings can be presented on this topic.

Advanced Spectroscopic and Computational Characterization of 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure and observing dynamic processes in solution. For 1,3,5-triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro-, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Given the molecular structure, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the two aziridinyl rings. These protons are chemically equivalent in a symmetric environment, but their signals can be complex due to spin-spin coupling. The ¹³C NMR spectrum would display signals for the carbon atoms of the triazine ring and the aziridinyl groups. The chemical shifts of the triazine ring carbons are particularly sensitive to the nature of the substituents.

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within the aziridinyl rings, helping to confirm their structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the aziridinyl rings based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity between the aziridinyl groups and the triazine ring, by observing correlations from the aziridinyl protons to the triazine carbons.

The bond between the nitrogen of the aziridinyl group and the carbon of the triazine ring is expected to have a partial double bond character, which can lead to restricted rotation. This phenomenon, known as hindered rotation, can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for different conformers may be observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures.

Studies on structurally similar compounds, such as 2,4-bis(N-pyrrolidinyl)-6-chloro-s-triazine, have shown that the rotation around the C(triazine)-N(amino) bond is indeed restricted, with rotational barriers determined by DNMR. researchgate.net For 1,3,5-triazine, 2,4-bis(1-aziridinyl)-6-chloro-, a similar dynamic behavior is anticipated. By analyzing the NMR spectra at various temperatures, it would be possible to determine the activation parameters for the rotational barrier, providing valuable insight into the molecule's conformational dynamics. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 1,3,5-triazine, 2,4-bis(1-aziridinyl)-6-chloro-, the FT-IR and Raman spectra would be expected to show characteristic bands for the triazine ring, the aziridinyl groups, and the carbon-chlorine bond.

Triazine Ring Vibrations: The s-triazine ring has characteristic vibrational modes. Strong bands in the FT-IR spectrum are typically observed in the regions of 1550-1580 cm⁻¹ and 1400-1430 cm⁻¹ due to ring stretching vibrations. Another characteristic band often appears around 800-820 cm⁻¹.

Aziridinyl Group Vibrations: The aziridinyl rings would exhibit C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the range of 600-800 cm⁻¹.

Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions. For instance, during the synthesis of this compound from cyanuric chloride, the disappearance of the C-Cl stretching bands of the starting material and the appearance of new bands corresponding to the C-N bonds of the aziridinyl groups could be monitored to follow the progress of the reaction.

Interactive Table: Predicted Vibrational Frequencies for 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aziridinyl C-H Stretch | > 3000 |

| Triazine Ring Stretch | 1550-1580 |

| Triazine Ring Stretch | 1400-1430 |

| Triazine Ring Mode | 800-820 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1,3,5-triazine, 2,4-bis(1-aziridinyl)-6-chloro- (C₇H₈ClN₅), which is calculated to be 197.0468. lookchem.com This would confirm its elemental composition.

Liquid chromatography-mass spectrometry (LC-MS/MS) would be employed to analyze the compound in complex mixtures and to study its fragmentation pathways. The fragmentation of triazine derivatives in the mass spectrometer often involves characteristic losses. For the target compound, the expected fragmentation patterns would include:

Loss of an aziridinyl group: Cleavage of the C-N bond between the triazine ring and an aziridinyl group.

Loss of a chlorine atom: Cleavage of the C-Cl bond.

Ring opening of the aziridine (B145994): Fragmentation of the three-membered ring.

Cleavage of the triazine ring: This can lead to a variety of smaller fragment ions.

Studies on the mass spectra of other triazine derivatives have shown that the fragmentation is often initiated by the loss of a substituent from the triazine ring. arkat-usa.org The analysis of the fragment ions would provide valuable information to confirm the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 1,3,5-triazine, 2,4-bis(1-aziridinyl)-6-chloro- would provide precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

While a crystal structure for the specific target compound is not available, data from related chloro-triazine derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine, can provide insights into the expected molecular geometry. nih.govnih.gov

Based on the crystal structures of analogous compounds, the following structural features can be anticipated for 1,3,5-triazine, 2,4-bis(1-aziridinyl)-6-chloro-:

The 1,3,5-triazine ring is expected to be nearly planar.

The C-Cl bond length would be in the typical range for a chlorine atom attached to an sp²-hybridized carbon.

The C-N bond lengths between the triazine ring and the aziridinyl nitrogens will likely be shorter than a typical C-N single bond, indicating some degree of π-character, which is consistent with the restricted rotation observed in NMR.

The bond angles within the triazine ring will be close to 120°.

Interactive Table: Expected Bond Lengths and Angles for 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| C(triazine)-Cl Bond Length | ~1.73 Å |

| C(triazine)-N(aziridine) Bond Length | ~1.34 Å |

| N-C-N (in triazine ring) Angle | ~126° |

Applications of 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro in Advanced Materials and Chemical Technologies

Role as a Cross-Linking Agent in Polymer Science

The primary application of 1,3,5-Triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro- in polymer science is as a highly effective cross-linking agent. The strained three-membered aziridine (B145994) rings are susceptible to ring-opening reactions initiated by various nucleophiles, such as the carboxylic acid groups present in acrylic and other polymers. This reactivity allows for the formation of a stable, three-dimensional polymeric network.

Enhancement of Mechanical and Thermal Properties of Polymeric Networks

The introduction of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- as a cross-linker significantly enhances the mechanical and thermal properties of polymeric materials. The formation of covalent cross-links restricts the mobility of polymer chains, leading to a more rigid and robust material. This is reflected in improvements in properties such as tensile strength, modulus, and hardness. The increased network density also leads to a higher glass transition temperature (Tg) and improved thermal stability, making the cross-linked polymers suitable for applications requiring high-temperature resistance. Triazine-based crosslinked polymers have shown thermostability up to 290°C. researchgate.net

Table 1: Illustrative Enhancement of Polymer Properties with Aziridinyl Triazine Cross-Linkers

| Property | Uncross-linked Polymer | Cross-linked Polymer |

| Tensile Strength | Low to Moderate | High |

| Elastic Modulus | Low | High |

| Hardness | Low | High |

| Glass Transition Temp. (Tg) | Low | High |

| Solvent Resistance | Poor | Excellent |

Note: This table provides a qualitative representation of the expected improvements. Actual values are dependent on the specific polymer, cross-linker concentration, and curing conditions.

Applications in Coatings, Adhesives, and Resins

The enhanced properties imparted by 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- make it a valuable component in the formulation of high-performance coatings, adhesives, and resins. In the coatings industry, polyfunctional aziridines are utilized to improve the durability, chemical resistance, and wear resistance of both aqueous and non-aqueous formulations. polyaziridine.com They are particularly effective in cross-linking acrylic emulsions and polyurethane dispersions that contain carboxylic acid groups. polyaziridine.com The resulting coatings exhibit improved water and chemical resistance, better abrasion resistance, and enhanced color and clarity. polyaziridine.com

In the realm of adhesives, particularly pressure-sensitive adhesives, the addition of polyfunctional aziridines increases cohesive strength and improves adhesion to various substrates. polyaziridine.com This is crucial for applications demanding high-performance tapes and labels. polyaziridine.com Furthermore, triazine derivatives are employed in epoxy resin formulations, where they can act as curing agents or modifiers to enhance the thermal and mechanical properties of the cured resin. mdpi.com The latency of some triazine-based curing agents allows for the formulation of one-component epoxy systems that cure upon heating. nih.gov

Utilization in the Synthesis of Novel Polymeric Architectures and Functional Materials

Beyond its role as a cross-linker, the trifunctional nature of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- makes it an ideal candidate for the synthesis of complex and highly branched polymeric architectures.

Preparation of Hyperbranched Polymers and Dendrimers

Hyperbranched polymers and dendrimers are classes of macromolecules characterized by their highly branched, three-dimensional structures. mdpi.comresearchgate.net The stepwise and controlled reactivity of the chlorine and aziridinyl groups on the triazine ring allows it to be used as a branching unit in the synthesis of these intricate structures. By carefully controlling the reaction conditions, it is possible to achieve sequential substitution of the reactive sites, leading to the generation of well-defined dendritic or hyperbranched polymers. nih.gov Triazine-based hyperbranched polymers have been synthesized and characterized for their high thermal stability. researchgate.net The synthesis of such polymers often involves the reaction of a triazine core with various monomers, leading to a high degree of branching and a large number of terminal functional groups. mdpi.com These terminal groups can be further modified to tailor the polymer's properties for specific applications.

Surface Functionalization and Grafting of Materials

The reactivity of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- can be harnessed to chemically modify the surfaces of various materials, thereby altering their surface properties. This is a crucial step in the development of advanced composites, sensors, and biomedical devices. The process of grafting involves the covalent attachment of polymer chains to a substrate surface. nih.gov Triazine derivatives can act as initiators or coupling agents in these grafting reactions. escholarship.orgrsc.org

For instance, the triazine compound can be first reacted with a surface containing hydroxyl or amine groups, and the remaining reactive sites can then be used to initiate the polymerization of a desired monomer, leading to a "grafting from" approach. Alternatively, pre-formed polymers with reactive end groups can be attached to a triazine-functionalized surface in a "grafting to" method. nih.gov This surface modification can be used to improve the compatibility between different phases in a composite material, introduce specific functionalities to a surface, or enhance the biocompatibility of a material. mdpi.comresearchgate.netnih.govmdpi.com

Application as a Chemical Modifier for Organic and Inorganic Substrates

The reactivity of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- extends to its use as a chemical modifier for a wide range of organic and inorganic substrates. This allows for the tuning of the substrate's chemical and physical properties for specific applications.

For organic substrates such as natural and synthetic fabrics, treatment with aziridine-modified compounds can impart desirable properties. For example, the modification of polyester (B1180765) or cotton fabrics can improve their dyeability, hydrophilicity, and introduce functional groups for further chemical reactions. ekb.egresearchgate.netmdpi.com The triazine moiety can covalently bond with the hydroxyl groups of cellulose (B213188) or the functional groups of synthetic fibers. mdpi.com

In the case of inorganic substrates like silica (B1680970), the triazine derivative can be used to functionalize the surface. mdpi.com The hydroxyl groups on the silica surface can react with the triazine, allowing for the introduction of organic functionalities. mdpi.com This surface modification is critical for applications such as chromatography, where the stationary phase needs to be tailored for specific separations, and in the preparation of reinforced polymer composites, where strong interfacial adhesion between the inorganic filler and the polymer matrix is required. The modification of silica nanoparticles with triazine derivatives has been shown to improve the adhesion and corrosion protection of epoxy coatings on steel substrates. mdpi.com

Modification of Cellulose and Lignocellulosic Materials

The modification of cellulose and other lignocellulosic materials, such as wood and cotton, is crucial for enhancing their inherent properties, including dimensional stability, water repellency, and resistance to microbial degradation. Triazine-based compounds are particularly effective for this purpose due to their ability to form stable, covalent bonds with the hydroxyl groups present in cellulose.

The reactivity of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is anchored in its functional groups. The chloro group on the triazine ring can be substituted by the nucleophilic hydroxyl groups of cellulose, a reaction mechanism similar to that used by reactive dyes to bind to textile fibers. wikipedia.orgnih.gov More significantly, the two aziridinyl groups are highly susceptible to ring-opening reactions initiated by acidic protons, such as those from the hydroxyl groups of cellulose or absorbed moisture. This process forms a stable covalent ether linkage between the triazine molecule and the cellulosic backbone.

The presence of three reactive sites allows the molecule to act as a potent crosslinking agent, capable of forming bridges between adjacent cellulose polymer chains. This crosslinking reduces the swelling of the material in the presence of water, thereby improving its dimensional stability and mechanical properties. Research on related triazine derivatives, such as cyanuric chloride, has demonstrated their efficacy in activating cellulose for further functionalization. nih.gov By extension, 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- offers a more direct route to durable modification and crosslinking due to the high reactivity of its aziridinyl moieties.

| Functional Group | Reaction Mechanism with Cellulose | Resulting Effect |

|---|---|---|

| Chloro Group | Nucleophilic Substitution | Covalent attachment to cellulose backbone |

| Aziridinyl Groups | Acid-catalyzed Ring-Opening | Efficient covalent bonding and crosslinking |

Functionalization of Nanomaterials for Specific Applications (e.g., Supercapacitors)

The functionalization of nanomaterials, such as graphene, graphene oxide (GO), and carbon nanotubes (CNTs), is a key strategy for tailoring their properties and improving their performance in various applications. Covalent functionalization can enhance the dispersibility of nanomaterials in solvents and polymer matrices and introduce new chemical functionalities.

The aziridinyl groups of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- are well-suited for reacting with the surfaces of carbon nanomaterials. Studies have shown that aziridine rings can be formed on graphene surfaces through the reaction of nitrene intermediates with the graphene's double bonds. nih.govcnr.it This establishes a precedent for the compatibility and reactivity between aziridine functionalities and carbon lattices. The aziridinyl groups on the triazine compound can covalently bond to defect sites or functional groups on nanomaterial surfaces, effectively grafting the nitrogen-rich triazine core onto the material.

This surface modification can be particularly advantageous for energy storage applications like supercapacitors. The introduction of nitrogen atoms from the triazine ring can:

Improve Wettability: The increased polarity of the nanomaterial surface improves its interaction with aqueous electrolytes, ensuring that a larger surface area is accessible for ion adsorption.

Modify Electronic Properties: Covalent functionalization disrupts the sp² hybridization of the carbon lattice, which can open a band gap and modify the material's electronic properties for use in sensing or electronic devices. nih.gov

Development of High-Performance Materials Utilizing Triazine-Based Structures

The 1,3,5-triazine ring is a foundational building block in polymer chemistry and materials science, prized for its planar structure, thermal stability, and electron-deficient nature. mdpi.com These characteristics make it a component of choice for developing a range of high-performance materials.

Flame Retardant Materials

Triazine-based compounds are widely used as non-halogenated flame retardants, particularly in polymers like polypropylene. researchgate.netmdpi.com Their effectiveness stems from the high nitrogen content of the triazine ring. researchgate.net During combustion, these compounds promote the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame.

Furthermore, the decomposition of triazine compounds releases non-flammable gases, primarily nitrogen (N₂), which dilute the oxygen concentration in the gas phase and inhibit combustion reactions. researchgate.net 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- can be chemically incorporated into a polymer matrix through reactions of its aziridinyl or chloro groups. This covalent bonding prevents the flame retardant from leaching out over time and ensures it is active within the polymer during thermal decomposition, leading to more efficient char formation. Research on related triazine derivatives has shown they work synergistically with phosphorus-based flame retardants like ammonium (B1175870) polyphosphate (APP) to create highly effective intumescent systems. mdpi.com

| Phase | Mechanism | Description |

|---|---|---|

| Condensed Phase | Char Formation | The nitrogen-rich triazine structure promotes the formation of a thermally stable char layer, insulating the polymer. |

| Gas Phase | Inert Gas Release | Decomposition releases non-combustible gases (e.g., N₂) that dilute the fuel and oxygen supply to the flame. |

Organic Light-Emitting Diode (OLED) and Semiconductor Building Blocks

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent core for constructing materials used in organic electronics, especially as electron-transport materials (ETMs) and host materials in OLEDs. mdpi.combohrium.comkchem.org Its high electron affinity facilitates the injection and transport of electrons, a critical function in the emissive layer of an OLED device. rsc.org Additionally, the rigidity and high thermal stability of the triazine core contribute to the morphological stability and long operational lifetime of the devices. kchem.org

While 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is not itself an emissive or charge-transporting material, its trifunctional nature makes it a valuable and versatile building block for synthesizing more complex, high-performance molecules. nbinno.comresearchgate.net The three reactive sites can be used to attach various functional groups, such as hole-transporting carbazole (B46965) units or emissive chromophores, to the central electron-accepting triazine core. This synthetic strategy allows for the creation of:

Star-shaped molecules: These architectures can lead to materials with good film-forming properties and isotropic charge transport. bohrium.com

Bipolar host materials: By attaching both electron-donating and electron-accepting moieties, it is possible to create materials that can transport both holes and electrons, leading to a more balanced charge recombination zone and higher device efficiency.

Crosslinkable polymers: The reactive groups can be used to polymerize or crosslink thin films after deposition, enhancing their thermal and solvent stability, which is crucial for solution-processed, multi-layer OLEDs.

Porous Organic Polymers and Frameworks for Adsorption and Separation Technologies

Porous organic polymers (POPs), including a subclass known as Covalent Triazine Frameworks (CTFs), are materials characterized by high surface areas, tunable porosity, and excellent chemical stability. nih.govcrimsonpublishers.com These properties make them highly attractive for applications in gas storage, adsorption, and separation. hhu.deacs.org CTFs are typically synthesized through the trimerization of nitrile-functionalized monomers, resulting in a network of interconnected triazine rings. nih.gov

Alternatively, pre-formed triazine molecules with multiple reactive sites can serve as nodes for building porous networks. 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, with its three reactive points, is an ideal candidate for such a role. It can be reacted with multifunctional linker molecules (e.g., diamines, dithiols) to generate a 3D crosslinked polymer network. The resulting porous structure would be inherently rich in nitrogen, a feature known to enhance the selective adsorption of CO₂ due to favorable dipole-quadrupole interactions. acs.org

The synthesis of POPs using such building blocks allows for precise control over the framework's properties. The choice of linker molecule can be used to tune the pore size and surface chemistry, tailoring the material for specific separation tasks, such as CO₂/CH₄ or CO₂/N₂ separation, which is vital for natural gas purification and post-combustion carbon capture. hhu.denih.gov

Environmental Aspects of 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro Chemistry Excluding Ecotoxicity

Chemical Degradation Pathways of 1,3,5-Triazine (B166579), 2,4-bis(1-aziridinyl)-6-chloro- in Various Chemical Media

The degradation of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- in different chemical environments is a critical aspect of its environmental profile. The presence of both highly reactive aziridinyl groups and a hydrolyzable chlorine atom on the triazine ring suggests multiple pathways for its transformation.

Hydrolytic Degradation:

Hydrolysis is a primary degradation pathway for many chloro-s-triazine compounds. The reaction typically involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. The rate of hydrolysis is significantly influenced by pH. While specific kinetic data for the title compound is scarce, studies on analogous chloro-1,3,5-triazines indicate that the hydrolysis mechanism can be complex. semanticscholar.org In acidic conditions, the reaction is often catalyzed, leading to the formation of hydroxy-s-triazine derivatives. Conversely, under neutral or alkaline conditions, the hydrolysis rate may differ.

Acid-Catalyzed Degradation:

In acidic media, both the chlorine atom and the aziridinyl rings are expected to be reactive. Acid catalysis can facilitate the departure of the chloride ion, and also promote the protonation of the nitrogen atoms in the aziridine (B145994) rings, making them more susceptible to nucleophilic attack by water. This can lead to a cascade of reactions, ultimately breaking down the parent molecule.

Base-Catalyzed Degradation:

Under basic conditions, the primary reaction is expected to be the hydrolysis of the C-Cl bond. The aziridinyl rings are generally more stable to base-catalyzed hydrolysis compared to acid-catalyzed conditions.

A summary of expected degradation products in different media is presented in the table below.

| Chemical Medium | Primary Degradation Pathway(s) | Expected Major Degradation Product(s) |

| Neutral (Hydrolysis) | Nucleophilic substitution of chlorine | 2,4-bis(1-aziridinyl)-6-hydroxy-1,3,5-triazine |

| Acidic | Hydrolysis of chlorine, Acid-catalyzed ring-opening of aziridine | 2,4-bis(2-hydroxyethylamino)-6-hydroxy-1,3,5-triazine |

| Alkaline | Nucleophilic substitution of chlorine | 2,4-bis(1-aziridinyl)-6-hydroxy-1,3,5-triazine |

Photochemical Stability and Degradation Mechanisms

The photochemical behavior of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is crucial for understanding its persistence in environments exposed to sunlight. The absorption of UV radiation can lead to the electronic excitation of the molecule, initiating a series of photochemical reactions.

The primary photochemical processes for s-triazine herbicides involve the loss of side-chains and the substitution of heteroatom-containing side-chains with hydroxyl groups. nih.gov This suggests that under photolytic conditions, both the aziridinyl and chloro substituents could be cleaved from the triazine ring. The presence of dimer products in the photodegradation of other triazines indicates that radical mechanisms are likely involved. nih.gov

The degradation can proceed through the formation of various high-spin intermediates, such as nitrenes, especially for azido-substituted triazines, which are structurally related to aziridinyl groups in terms of nitrogen-rich functionalities. nih.gov The photolysis of aziridines can also lead to the formation of nitrene adducts. rsc.org

| Photochemical Process | Description | Potential Products |

| Photodissociation | Cleavage of the C-Cl or C-N (aziridine) bonds upon absorption of UV light. | Triazinyl radicals, chloride radicals, aziridinyl radicals. |

| Photo-oxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals). | Hydroxylated and ring-opened products. |

| Photosubstitution | Replacement of the chloro or aziridinyl group with other functionalities present in the medium. | Hydroxytriazines, aminotriazines. |

Strategies for Sustainable Synthesis and Waste Management

The development of environmentally benign synthetic methods and effective waste management strategies is essential for chemicals of industrial importance.

Sustainable Synthesis:

Traditional synthesis of s-triazine derivatives often involves the use of cyanuric chloride and can generate significant waste. mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov Green chemistry principles encourage the use of alternative energy sources and less hazardous solvents.

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of various 1,3,5-triazine derivatives, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. semanticscholar.orgnih.govsemanticscholar.orge3s-conferences.orgnih.gov

Sonochemical Synthesis: Ultrasound-assisted synthesis is another green approach that can promote reactions in aqueous media, minimizing the need for organic solvents. nih.gov Sonochemical methods have been shown to be significantly "greener" than classical synthetic routes for other triazines. nih.gov

Waste Management:

The management of waste containing 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- and related aziridinyl compounds requires careful consideration due to their potential reactivity and toxicity. wikipedia.orgnih.govepa.gov

Incineration: High-temperature incineration is a common and effective method for the disposal of hazardous organic waste. nih.govepa.govstericycle.comnih.govepa.govodu.edu This process can destroy the organic structure of the molecule, converting it into less harmful inorganic compounds. However, care must be taken to control emissions of potential pollutants such as hydrogen chloride and nitrogen oxides.

Chemical Treatment: Chemical treatment methods can be employed to neutralize the reactivity of the aziridine rings prior to disposal. This could involve controlled ring-opening reactions under acidic conditions to form less hazardous polyamino alcohols.

Landfill: Disposal in a designated hazardous waste landfill may be an option for treated residues or materials with low concentrations of the compound. Proper containment is crucial to prevent leaching into the environment.

| Strategy | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy to drive the chemical reaction. | Faster reaction rates, higher yields, reduced solvent use. semanticscholar.orgnih.govsemanticscholar.orge3s-conferences.orgnih.gov |

| Sonochemical Synthesis | Use of ultrasound to induce chemical reactions. | Can be performed in aqueous media, environmentally friendly. nih.gov |

| Incineration | High-temperature combustion to destroy the compound. | Effective destruction of the organic molecule. nih.govepa.govstericycle.comnih.govepa.govodu.edu |

| Chemical Treatment | Reaction to convert the compound to a less hazardous form. | Reduces the reactivity and potential toxicity of the waste. |

Future Research Directions and Emerging Opportunities for 1,3,5 Triazine, 2,4 Bis 1 Aziridinyl 6 Chloro

Exploration of Novel and More Efficient Synthetic Methodologies

The conventional synthesis of substituted s-triazines relies on the stepwise nucleophilic substitution of chlorine atoms from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net This process is typically controlled by temperature, with each substitution requiring progressively harsher conditions. mdpi.com While effective, this approach can suffer from drawbacks such as long reaction times and the need for stringent temperature control to achieve selectivity.

Future research should focus on developing more efficient and sustainable synthetic routes. Modern techniques such as microwave-assisted synthesis and flow chemistry present promising alternatives. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of other 1,3,5-triazine (B166579) derivatives. nih.govrsc.org Flow chemistry offers enhanced control over reaction parameters, leading to better selectivity and safer handling of reactive intermediates. nih.gov The development of catalytic methods could further enhance efficiency and reduce waste, aligning with the principles of green chemistry. researchgate.net

| Methodology | Typical Conditions | Potential Advantages for 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- | Key Research Focus |

|---|---|---|---|

| Conventional Stepwise Substitution | Controlled temperature gradients (e.g., 0°C, room temp., elevated temp.) | Well-established, cost-effective starting material | Optimization of solvent systems and bases to improve selectivity |

| Microwave-Assisted Synthesis | Irradiation at specific frequencies, often solvent-free | Drastic reduction in reaction time, potential for higher yields nih.govrsc.org | Screening of reaction conditions (power, time, temp.) for optimal bis-substitution |

| Flow Chemistry | Continuous reaction in microreactors | Improved safety, precise temperature control, ease of scalability, higher purity nih.gov | Design of multi-step flow systems for sequential chlorine substitution |

Discovery of New Reactivity Patterns and Transformation Pathways

The reactivity of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- is primarily dictated by two features: the remaining chlorine atom and the two aziridinyl rings. The chlorine atom is susceptible to nucleophilic substitution by a wide range of N-, O-, and S-based nucleophiles, a foundational reaction in triazine chemistry. researchgate.net A key area for future research is the systematic exploration of this third substitution to create large libraries of trisubstituted, non-symmetrical triazine derivatives with diverse functionalities.

Furthermore, the aziridine (B145994) rings represent an underexplored aspect of this molecule's reactivity. These strained, three-membered rings can undergo ring-opening reactions, particularly under acidic conditions or with specific nucleophiles. This opens up transformation pathways to novel structures, such as polymers with pendant aminoethyl groups. Investigating these ring-opening reactions could lead to new cross-linking chemistries and the development of materials with unique properties.

Integration into Smart and Responsive Material Systems

The trifunctional nature of 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- makes it an ideal candidate for use as a cross-linker or branching unit in polymer science. The two aziridinyl groups can react with carboxylic acids, amines, or thiols to form a stable polymer network, while the chlorine atom remains available for further functionalization. This "latent" functionality is a key feature for creating advanced materials.

An emerging opportunity lies in using this compound to build smart and responsive materials. For example, it could be incorporated into hydrogels or coatings. The covalent network formed via the aziridine rings would provide structural integrity, while the third functional group, attached at the chlorine position, could be designed to respond to external stimuli such as pH, light, or temperature. The potential for the aziridinyl linkages themselves to be cleaved under specific conditions could also be exploited to create degradable or stimuli-responsive polymer systems.

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry and predictive modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the reliance on trial-and-error synthesis. researchgate.net For 1,3,5-triazine derivatives, methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been used to design compounds with enhanced biological activity. nih.gov

Future research should leverage these in silico strategies for the rational design of novel 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- derivatives. Quantum mechanics, particularly Density Functional Theory (DFT), can predict the molecule's reactivity and guide the selection of nucleophiles for the third substitution. rsc.orgmdpi.com Molecular docking simulations can be used to design derivatives that bind to specific biological targets, such as enzyme active sites. nih.gov This computational-first approach allows for the pre-screening of vast virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates with tailored properties for applications in medicine, materials, or electronics.

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity analysis and mechanism studies | Electron density, reaction energy barriers, spectroscopic properties rsc.org |

| Molecular Docking | Drug design and discovery | Binding affinity, interaction modes with biological targets nih.gov |

| 3D-QSAR | Optimization of biological activity | Correlation between 3D structure and activity (e.g., cytotoxicity) nih.gov |

| Molecular Dynamics (MD) | Material property simulation | Polymer conformation, cross-linking density, mechanical properties |

Sustainable and Circular Economy Approaches for Utilization

Aligning chemical production with the principles of sustainability and a circular economy is a critical future challenge. mdpi.com For 1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro-, research should focus on developing greener synthetic processes that minimize waste, reduce energy consumption, and utilize renewable or less hazardous starting materials. rsc.orgresearchgate.net

Beyond green synthesis, a circular economy approach requires consideration of the entire product lifecycle. If this compound is used as a monomer or cross-linker in long-lasting polymers, research into chemical recycling methods will be essential. This could involve designing the polymer with cleavable linkages that allow for depolymerization back to the monomeric units under specific conditions. Such a "design-for-recycling" approach would enable the recovery and reuse of the triazine building block, minimizing environmental impact and creating a closed-loop system for its utilization.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-bis(1-aziridinyl)-6-chloro-1,3,5-triazine, and how do molar ratios influence product yield?

Methodological Answer: Synthesis optimization requires systematic variation of parameters. For analogous triazine derivatives (e.g., BSTS in ), optimal conditions include:

- Molar ratios : A 0.4:1 ratio of etherifying agent (BSTS) to anhydroglucose units (AGU) in starch derivatives maximizes substitution efficiency.

- Catalyst : Sodium hydroxide (NaOH) at a 0.6:1 molar ratio to AGU enhances nucleophilic substitution.

- Reaction time : 4 hours ensures completion while minimizing side reactions.

Q. Table 1: Reaction Optimization Parameters (Adapted from )

| Parameter | Optimal Value |

|---|---|

| n(BSTS):n(AGU) | 0.4:1 |

| n(NaOH):n(AGU) | 0.6:1 |

| Reaction Time | 4 hours |

| Solvent | Dimethylsulfoxide (DMSO) |

Experimental Design Tip: Use a fractional factorial design to assess interactions between variables like temperature and solvent polarity.

Q. How can spectroscopic methods confirm the structure of 2,4-bis(1-aziridinyl)-6-chloro-1,3,5-triazine?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for aziridine (C-N stretching at ~1,100 cm⁻¹) and triazine rings (C=N at ~1,550 cm⁻¹) .

- NMR Spectroscopy :

- GPC : Determine molecular weight distribution to confirm purity and polymerization absence .

Note: For ambiguous peaks, compare with simulated spectra from computational tools (e.g., DFT calculations).

Q. How does pH affect the stability of aziridinyl-substituted triazines in aqueous solutions?

Methodological Answer:

- Acid/Base Resistance Testing : Prepare solutions at pH 2–12 and monitor degradation via UV-Vis or HPLC. For similar triazines (), stability is maintained across pH 3–10 due to the sulfonic acid groups’ buffering capacity.

- Kinetic Studies : Track hydrolysis rates of aziridine rings under acidic conditions (pH < 3), where protonation accelerates ring-opening .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction pathways for aziridinyl-triazine derivatives?

Methodological Answer:

- Intermediate Trapping : Use low-temperature NMR or mass spectrometry to capture transient species like aziridinium ions.